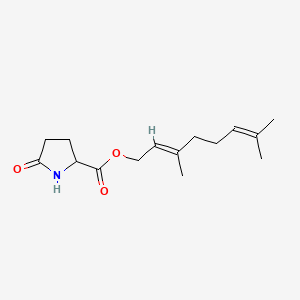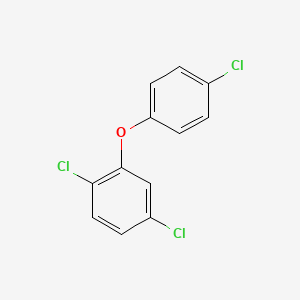
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative is a chemical compound with the molecular formula C5H19N10O5P and a molar mass of 330.242121 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Analyse Chemischer Reaktionen
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative can be compared with other similar compounds, such as:
Amidinourea derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Phosphate derivatives: Compounds with phosphate groups that exhibit similar chemical reactivity.
Hydroxymethyl derivatives: These compounds contain hydroxymethyl groups and have comparable chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84962-66-3 |
|---|---|
Molekularformel |
C5H19N10O5P |
Molekulargewicht |
330.24 g/mol |
IUPAC-Name |
1-(diaminomethylidene)guanidine;hydroxymethyl dihydrogen phosphate |
InChI |
InChI=1S/2C2H7N5.CH5O5P/c2*3-1(4)7-2(5)6;2-1-6-7(3,4)5/h2*(H7,3,4,5,6,7);2H,1H2,(H2,3,4,5) |
InChI-Schlüssel |
PTPSEURUNOPZLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



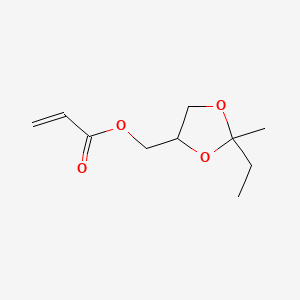
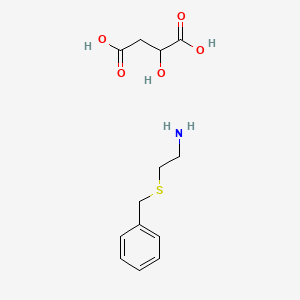
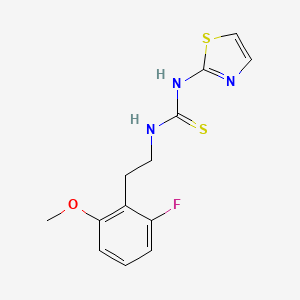
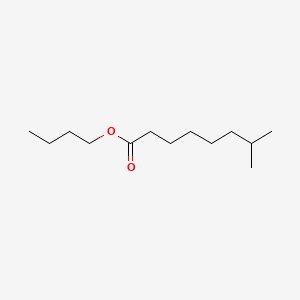
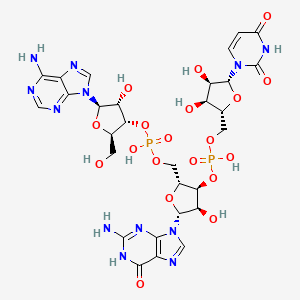

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)


